![molecular formula C14H16N2O B3039032 1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine CAS No. 953745-88-5](/img/structure/B3039032.png)
1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine
Overview
Description
“1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine” is a chemical compound used in scientific research. Its unique structure allows for diverse applications, ranging from drug discovery to material synthesis. The CAS number for this compound is 953745-88-5 .
Molecular Structure Analysis
The molecular formula of “1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine” is C14H16N2O . This indicates that the compound contains 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The molecular weight of “1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine” is 228.30 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Neuroprotective Effects
Research has explored the neuroprotective properties of Lopinavir:
- Brain Ischemia Injury : Lopinavir has shown protective effects against brain ischemia injury in animal models . It may help mitigate damage caused by reduced blood flow to the brain.
Crystallography and Structural Studies
The crystal structure of Lopinavir has been investigated:
- Hydrate Crystal Structure : Lopinavir forms a hydrate crystal structure with methanol. The asymmetric unit consists of two molecules of Lopinavir and three water molecules .
Organic Synthesis and Characterization
Lopinavir derivatives have been synthesized and characterized:
properties
IUPAC Name |
[2-(2,6-dimethylphenoxy)pyridin-3-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-5-3-6-11(2)13(10)17-14-12(9-15)7-4-8-16-14/h3-8H,9,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBDYAJMPUDDAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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